molecular formula C8H8N2OS B3196292 5-Amino-2-methyl-6-benzothiazolol CAS No. 99584-08-4

5-Amino-2-methyl-6-benzothiazolol

Cat. No. B3196292
CAS RN: 99584-08-4
M. Wt: 180.23 g/mol
InChI Key: YOQVQAWAEQOUAM-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-6-benzothiazolol is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol . It’s a useful synthetic intermediate used in the manufacture of dyes and pigment intermediates .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-methyl-6-benzothiazolol consists of a benzothiazolol ring with an amino group at the 5th position and a methyl group at the 2nd position .


Chemical Reactions Analysis

Amines, including 2-aminobenzothiazole, can participate in various reactions. They can react with acid chlorides to form amides . They can also undergo alkylation and acylation . More specific reactions involving 5-Amino-2-methyl-6-benzothiazolol are not mentioned in the search results.


Physical And Chemical Properties Analysis

5-Amino-2-methyl-6-benzothiazolol has a molecular weight of 180.23 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Safety and Hazards

The safety data sheet for a similar compound, 5-Amino-2-mercaptobenzimidazole, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions may apply to 5-Amino-2-methyl-6-benzothiazolol, but more specific information is not available in the search results.

Future Directions

Benzothiazole derivatives, including 2-aminobenzothiazole, have gained popularity due to their prominent medicinal importance. They are being used in the development of new drugs and materials. New synthesis methods are being developed, including one-pot, atom economy procedures realized using green chemistry principles . These developments suggest promising future directions for research involving 5-Amino-2-methyl-6-benzothiazolol.

properties

IUPAC Name

5-amino-2-methyl-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-4-10-6-2-5(9)7(11)3-8(6)12-4/h2-3,11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQVQAWAEQOUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670323
Record name 5-Amino-2-methyl-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methyl-6-benzothiazolol

CAS RN

99584-08-4
Record name 5-Amino-2-methyl-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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